P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE

UV-curable coatings photoacid generator storage stability

P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE (IUPAC: 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone; CAS 51326-37-5) is a halogenated acetophenone derivative belonging to the class of α,α,α-trichloroacetophenone photoacid generators (PAGs). It features a para-tert-butyl-substituted phenyl ring and a trichloromethyl ketone moiety, which upon UV irradiation releases HCl to catalyze acid-curable resin crosslinking.

Molecular Formula C12H13Cl3O
Molecular Weight 279.6 g/mol
CAS No. 51326-37-5
Cat. No. B1618421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE
CAS51326-37-5
Molecular FormulaC12H13Cl3O
Molecular Weight279.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C12H13Cl3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3
InChIKeyIMDHDEPPVWETOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE (CAS 51326-37-5): Procurement-Relevant Identity and Class Placement


P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE (IUPAC: 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone; CAS 51326-37-5) is a halogenated acetophenone derivative belonging to the class of α,α,α-trichloroacetophenone photoacid generators (PAGs) [1]. It features a para-tert-butyl-substituted phenyl ring and a trichloromethyl ketone moiety, which upon UV irradiation releases HCl to catalyze acid-curable resin crosslinking [2]. The compound is a white crystalline solid (mp 61.5–62.5 °C) with a molecular weight of 279.59 g mol⁻¹ [1][3].

Why Generic Substitution of P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE Is Not Advisable in UV-Cure Formulations


Within the trichloroacetophenone PAG class, substitution of the para-tert-butyl derivative by the unsubstituted parent, the corresponding tribromo analog, or lower chlorinated homologs is not performance-neutral. The tert-butyl group confers critical solubility advantages in non-polar lacquer solvents at room temperature, while the trichloromethyl group provides a distinct balance of photoacid generation efficiency and dark storage stability—parameters where the tribromo analog undergoes premature gelation and the mono-/dichloro analogs exhibit slower cure kinetics [1][2]. These formulation-critical differences, documented through head-to-head viscosity, hardness, and drying-time measurements, mean that casual generic replacement without requalification risks batch failure in UV-curable coatings, printing inks, and acid-cured resin systems.

Quantitative Differentiation Evidence for P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE vs. Closest Analogs


Dark Storage Stability: Trichloro vs. Tribromo Analog—Viscosity Drift Under Accelerated Conditions

In a head-to-head accelerated aging study, 2,2,2-trichloro-4'-tert-butylacetophenone (Compound A) demonstrated dramatically superior dark storage stability compared to its tribromo analog (Compound B). When each was incorporated at 1 wt% into an alkyd-urea-melamine lacquer and stored at 40 °C, the tribromo formulation gellified (>16 poise) within 9 days, whereas the trichloro formulation reached only 3.2 poise after 9 days and remained fluid through 19 days [1]. At 70 °C, the trichloro compound at 1 wt% showed a viscosity of only 1.8 poise after 30 days, versus 3.3 poise for the tribromo analog [1]. This indicates that the trichloro compound provides significantly longer pot life and safer storage margin.

UV-curable coatings photoacid generator storage stability

Cure Speed: Trichloro vs. Dichloro and Monochloro Analogs—Tack-Free and Through-Dry Time

In a polyester-urethane-acrylate UV-curable system, 2,2,2-trichloro-4'-tert-butylacetophenone at 1 wt% loading achieved a tack-free surface in 2 minutes (60 s UV irradiation) and through-dry in 8 minutes, reaching a Persoz hardness of 256 after 1 day [1]. Under identical conditions, the 2,2-dichloro analog required 5 minutes for tack-free and 21 minutes for dry, with a day-1 hardness of 244 [1]. The 2-chloro (monochloro) analog was slower still, needing 8 minutes to tack-free and 25 minutes to dry at 1 wt% [1]. This represents a 2.5–4× faster tack-free time for the trichloro derivative relative to its lower-chlorinated counterparts.

UV curing kinetics photocatalyst efficiency coating hardness

Solubility and Formulation Compatibility: Trichloro vs. Tribromo Analog

The patent explicitly states that the trichloro compounds according to the invention 'have the advantage that they dissolve more easily in lacquers at room temperature as compared with the corresponding tribromo-compounds' [1]. While quantitative solubility data in specific solvents are not tabulated in the patent, this qualitative observation is reported as a key practical advantage that facilitates easier formulation of UV-curable lacquers and printing inks at ambient temperature without requiring heating or co-solvents.

formulation solubility lacquer compatibility photoinitiator dissolution

Physical Form and Handling: Crystalline Solid with Defined Melting Point

The target compound is a white crystalline solid with a melting point of 61.5–62.5 °C (after recrystallization) [1]. In contrast, the unsubstituted parent compound 2,2,2-trichloroacetophenone (CAS 2902-69-4) is a liquid at room temperature, and many chloroacetophenone PAGs are low-melting solids or oils . The crystalline nature of the tert-butyl derivative facilitates accurate weighing, reduces volatility-related losses during formulation, and avoids the handling challenges (pouring, solvent dilution requirements) associated with liquid or waxy photoinitiators.

solid photoinitiator crystalline PAG formulation handling

Cure Performance in Acid-Curable Resins: Trichloro vs. Dichloro Analog—Persoz Hardness Development

In a butylated urea-formaldehyde lacquer system (Table 4 of US 4,115,224), 2,2,2-trichloro-4'-tert-butylacetophenone at 2 wt% loading with 120 s UV irradiation achieved through-dry in 0 minutes (immediate) and Persoz hardness values of 176 (1 day), 245 (7 days), and 274 (21 days) [1]. The 2,2-dichloro analog at identical loading and irradiation required 3 minutes to dry and yielded hardness values of 152 (1 day), 239 (7 days), and 259 (21 days) [1]. The trichloro compound thus provided a 16% higher day-1 hardness and a 6% higher ultimate hardness, demonstrating superior crosslinking efficiency in this resin type.

acid-curable resin Persoz hardness urea-formaldehyde coating

Synthetic Accessibility and Defined Purity: Two Validated Routes with Reported Yields

The patent describes two distinct synthetic routes to the target compound: (a) Chlorination of 4'-tert-butylacetophenone with Cl₂ gas in glacial acetic acid at 60–95 °C, yielding 530 g (93% from 444 g ketone) of white crystalline product, mp 61.5–62.5 °C [1]; (b) Direct Friedel-Crafts reaction of tert-butylbenzene with trichloroacetyl chloride and AlCl₃ in CS₂, yielding 24% after recrystallization, mp 59–62 °C [1]. The chlorination route provides a high-yielding, scalable process starting from readily available 4'-tert-butylacetophenone, which is itself prepared by Friedel-Crafts acetylation of tert-butylbenzene [2]. This defined synthetic provenance, with reported melting points and yields, supports reliable procurement of material with consistent quality compared to niche analogs lacking published preparative details.

synthesis route Friedel-Crafts acylation chlorination yield

Priority Application Scenarios Where P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE Outperforms Analogs


UV-Curable Acid-Catalyzed Wood Coatings Requiring Extended Pot Life

Formulators of urea-formaldehyde or melamine-alkyd acid-curable wood lacquers who need room-temperature-stable, one-pack UV-curable systems should select this compound over the tribromo analog. The documented dark storage stability advantage—remaining fluid (>3.2 poise) versus tribromo gelation (>16 poise) after 9 days at 40 °C [1]—enables pre-mixed, ready-to-use formulations with commercially viable shelf life, eliminating the need for two-pack mixing at the point of use.

High-Speed UV Printing Inks Requiring Immediate Tack-Free Surface

In high-throughput UV printing on non-porous substrates where the printed surface must be tack-free within seconds of lamp exit to permit stacking or overprinting, the trichloro compound's 2-minute tack-free time at 1 wt% loading (vs. 5–8 minutes for lower chlorinated analogs) [1] directly enables faster press speeds and reduces reject rates from set-off or blocking. This is a quantifiable productivity gain substantiated by the Persoz hardness data in Tables 2 and 4 of US 4,115,224.

Low-Temperature Formulation of Clear Coats Without Co-Solvents

When formulating clear UV topcoats that must avoid volatile organic co-solvents (for VOC compliance or to prevent solvent popping in thick films), the superior room-temperature solubility of the trichloro compound compared to tribromo analogs [1] allows direct dissolution into the resin binder without heating. This property simplifies manufacturing and broadens the range of compatible low-VOC resin systems.

Laboratory-Scale Photoacid Generator Research Requiring Accurate Weighing

For academic or industrial R&D groups screening PAGs for new photoresist or photocurable material formulations, the crystalline solid nature and defined melting point (61.5–62.5 °C) [1] of this compound make it preferable to liquid or waxy PAGs. Accurate gravimetric dispensing without solvent carriers reduces experimental variability and improves reproducibility in dose-response studies.

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